molecular formula C7H7NO2S B3231376 2-(2-Nitro-1-propenyl)thiophene CAS No. 131981-74-3

2-(2-Nitro-1-propenyl)thiophene

Cat. No.: B3231376
CAS No.: 131981-74-3
M. Wt: 169.2 g/mol
InChI Key: HMPLFCAOIJOKGX-WAYWQWQTSA-N
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Description

2-(2-Nitro-1-propenyl)thiophene is an organic compound with the molecular formula C7H7NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a nitro group and a propenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitro-1-propenyl)thiophene typically involves the nitration of propenyl-substituted thiophene derivatives. One common method is the reaction of 2-propenylthiophene with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to achieve the desired purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitro-1-propenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, Friedel-Crafts acylation reagents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes, acylated thiophenes.

Scientific Research Applications

2-(2-Nitro-1-propenyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of materials such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

    2-Nitrothiophene: Lacks the propenyl group, making it less reactive in certain types of chemical reactions.

    2-(2-Nitroethyl)thiophene: Similar structure but with an ethyl group instead of a propenyl group, affecting its reactivity and applications.

    2-(2-Nitro-1-propenyl)furan: Contains an oxygen atom in the ring instead of sulfur, leading to different chemical properties and reactivity.

Uniqueness: 2-(2-Nitro-1-propenyl)thiophene is unique due to the presence of both a nitro group and a propenyl group on the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-[(Z)-2-nitroprop-1-enyl]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPLFCAOIJOKGX-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CS1)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273750
Record name Thiophene, 2-(2-nitro-1-propenyl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131981-74-3
Record name Thiophene, 2-(2-nitro-1-propenyl)-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131981-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2-(2-nitro-1-propenyl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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